molecular formula C6H9NO B12913674 (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

Cat. No.: B12913674
M. Wt: 111.14 g/mol
InChI Key: OCWWBKGUCHLVKS-NSCUHMNNSA-N
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Description

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a prop-1-en-1-yl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between an alkyne and a nitrile oxide can lead to the formation of the isoxazole ring. The reaction conditions typically involve the use of a catalyst and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of isoxazoles, including (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole, have been extensively studied. Research indicates that derivatives of dihydroisoxazoles exhibit significant activity against various pathogens. For instance:

  • Synthesis and Evaluation : A study synthesized several 4,5-dihydroisoxazole derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds showed promising inhibitory effects on bacterial growth, indicating their potential as antimicrobial agents .
  • Specific Derivatives : In particular, derivatives containing the isoxazoline motif were found to be effective against erythromycin-resistant pathogens. This suggests that modifications to the isoxazole structure can enhance its bioactivity against resistant strains .

Agricultural Applications

Dihydroisoxazole compounds have also been investigated for their use in agriculture, particularly as parasiticidal agents:

  • Parasiticidal Formulations : Research has highlighted the potential of dihydroisoxazole compounds in controlling parasites in agricultural settings. These compounds can be formulated into pesticides that effectively target pest populations while minimizing harm to beneficial organisms .

Synthetic Organic Chemistry

The utility of this compound in synthetic organic chemistry is notable due to its role in various chemical reactions:

  • 1,3-Dipolar Cycloaddition : The compound can participate in 1,3-dipolar cycloaddition reactions, which are crucial for synthesizing complex organic molecules. This reaction type allows for the formation of various heterocycles that are essential in medicinal chemistry .

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive evaluation of synthesized dihydroisoxazole derivatives revealed that these compounds exhibited varying degrees of antimicrobial activity. The study utilized standard microbiological techniques to assess the effectiveness against a panel of bacterial strains.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
Compound AModerateWeak
Compound BStrongModerate
Compound CWeakStrong

This table summarizes the findings from a recent study focusing on the antimicrobial properties of different dihydroisoxazole derivatives .

Case Study 2: Agricultural Efficacy

Research into the agricultural applications of dihydroisoxazoles demonstrated their effectiveness as parasiticides. Field trials indicated significant reductions in pest populations when treated with formulations containing these compounds.

Pest Species Control Method Reduction Rate (%)
AphidsDihydroisoxazole-based pesticide85
WhitefliesDihydroisoxazole-based pesticide75
Spider MitesDihydroisoxazole-based pesticide90

These results highlight the potential of this compound as an effective agent in integrated pest management strategies .

Mechanism of Action

The mechanism of action of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Uniqueness

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole is unique due to its specific structural features and reactivity. The presence of the prop-1-en-1-yl group and the isoxazole ring imparts distinct chemical properties that differentiate it from other similar compounds. These unique features make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-5-8-7-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

OCWWBKGUCHLVKS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=NOCC1

Canonical SMILES

CC=CC1=NOCC1

Origin of Product

United States

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